(R)-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate
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Overview
Description
®-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of pyrano[3,4-c]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with pyridine derivatives under acidic or basic conditions, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
®-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted pyrano[3,4-c]pyridine derivatives, which can exhibit different biological and chemical properties depending on the functional groups introduced .
Scientific Research Applications
®-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties for applications in electronics, coatings, and polymers
Mechanism of Action
The mechanism of action of ®-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- ®-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl [1,4’-bipiperidine]-1’-carboxylate
- (S)-N-[2-(4-ethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-11-yl)ethyl]-N-isopropylmethanesulfonamide
Uniqueness
What sets ®-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate apart from similar compounds is its specific structural configuration and the presence of unique functional groups that confer distinct chemical and biological properties. These differences can lead to variations in reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H17NO6 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
propyl (4R)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C14H17NO6/c1-3-5-20-12(17)10-6-9-8(11(16)15-10)7-21-13(18)14(9,19)4-2/h6,19H,3-5,7H2,1-2H3,(H,15,16)/t14-/m1/s1 |
InChI Key |
BBTZLXDLDUPAAC-CQSZACIVSA-N |
Isomeric SMILES |
CCCOC(=O)C1=CC2=C(COC(=O)[C@]2(CC)O)C(=O)N1 |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(COC(=O)C2(CC)O)C(=O)N1 |
Origin of Product |
United States |
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